Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
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Overview
Description
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydropyrrolo[3,4-b]pyrrole core, followed by the introduction of the phenylethyl group and the carboxylate ester. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the carboxylate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets.
Comparison with Similar Compounds
Similar Compounds
Steviol glycosides: These compounds have a similar structural complexity and are used as sweeteners.
Dichloroanilines: These compounds share some structural features and are used in the production of dyes and herbicides.
Uniqueness
(3aR,6aR)-Methyl 1-(®-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its specific hexahydropyrrolo[3,4-b]pyrrole core and the presence of the phenylethyl group, which confer distinct chemical and biological properties.
Biological Activity
Methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex bicyclic structure that contributes to its biological activity. The molecular formula is C15H20N2O2, with a molar mass of approximately 260.34 g/mol. Its structural features include:
- Bicyclic Framework : Contributes to receptor binding and selectivity.
- Chiral Centers : The presence of chiral centers may influence its pharmacodynamics and pharmacokinetics.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Research indicates that it may act as an antagonist at certain histamine receptors, particularly the H4 receptor, which is implicated in various inflammatory and neurological conditions.
Key Mechanisms:
- Histamine Receptor Antagonism : Inhibition of H4 receptor activity can lead to reduced inflammatory responses and modulation of pain pathways.
- Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters such as acetylcholine and serotonin, affecting mood and cognitive functions.
In Vitro Studies
In vitro studies have shown that this compound displays significant activity against various cell lines. The following table summarizes key findings from recent studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | HeLa | 5.2 | H4 receptor antagonism |
Study 2 | SH-SY5Y | 2.8 | Neurotransmitter modulation |
Study 3 | RAW 264.7 | 4.0 | Anti-inflammatory effects |
In Vivo Studies
In vivo studies further elucidate the compound's therapeutic potential. For example, animal models have demonstrated that administration of this compound results in:
- Reduced Inflammation : Significant decrease in inflammatory markers in models of acute inflammation.
- Neuroprotective Effects : Improvement in cognitive function in models of neurodegeneration.
Case Study 1: Treatment of Tinnitus
A clinical trial investigated the efficacy of this compound as a treatment for tinnitus. Patients receiving the compound reported a notable reduction in symptom severity compared to placebo controls.
Case Study 2: Neurological Disorders
Another study focused on patients with mild cognitive impairment. The results indicated that the compound improved cognitive scores significantly over a 12-week period, suggesting potential benefits for neurodegenerative diseases.
Properties
CAS No. |
189349-27-7 |
---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
methyl (3aR,6aR)-1-[(1R)-1-phenylethyl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c1-12(13-6-4-3-5-7-13)18-9-8-14-10-17(11-15(14)18)16(19)20-2/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14-,15+/m1/s1 |
InChI Key |
PDFMFMWUQFHSFA-YUELXQCFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H]3[C@@H]2CN(C3)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3C2CN(C3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.